4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-
Brand Name: Vulcanchem
CAS No.: 33544-14-8
VCID: VC15979523
InChI: InChI=1S/C11H7NO3/c1-14-7-2-3-9-10(13)4-8(6-12)15-11(9)5-7/h2-5H,1H3
SMILES:
Molecular Formula: C11H7NO3
Molecular Weight: 201.18 g/mol

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

CAS No.: 33544-14-8

Cat. No.: VC15979523

Molecular Formula: C11H7NO3

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- - 33544-14-8

Specification

CAS No. 33544-14-8
Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
IUPAC Name 7-methoxy-4-oxochromene-2-carbonitrile
Standard InChI InChI=1S/C11H7NO3/c1-14-7-2-3-9-10(13)4-8(6-12)15-11(9)5-7/h2-5H,1H3
Standard InChI Key GIFSFCBCSKZISN-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C=C(O2)C#N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- has the molecular formula C₁₁H₇NO₃ and a molecular weight of 201.18 g/mol . Its IUPAC name, 7-methoxy-4-oxochromene-2-carbonitrile, reflects the positions of its functional groups:

  • A methoxy group (-OCH₃) at position 7,

  • A ketone (=O) at position 4,

  • A cyano group (-C≡N) at position 2 .

The compound’s planar benzopyran scaffold enables π-π interactions, while the electron-withdrawing cyano and ketone groups enhance its reactivity in electrophilic substitutions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₇NO₃
Molecular Weight201.18 g/mol
CAS Registry Number33544-14-8
SMILESCOC1=CC2=C(C=C1)C(=O)C=C(O2)C#N
Melting Point162–164°C (derivative data)

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is typically synthesized via microwave-assisted cyclocondensation or reduction of pre-functionalized intermediates. A representative protocol involves:

  • Formation of 2-imino-7-methoxy-2H-1-benzopyran-3-carbonitrile:

    • Reacting 2-hydroxy-4-methoxybenzaldehyde with malononitrile under microwave irradiation yields the intermediate .

    • Conditions: 150°C, 10 minutes, solvent-free.

    • Yield: 80% .

  • Reduction to 2-amino derivatives:

    • Treatment with sodium borohydride (NaBH₄) in methanol reduces the imino group to an amine .

    • Conditions: 0°C, 45 minutes.

    • Yield: 55–85% .

Table 2: NMR and IR Data for Key Derivatives

Compound¹H NMR (DMSO-d₆, δ ppm)IR (cm⁻¹)
2-Imino-7-methoxy derivative3.86 (s, OCH₃), 6.76–8.68 (aromatic H), 8.68 (br, NH)2192 (C≡N), 1664 (C=O)
2-Amino-6-methoxy derivative3.42 (s, CH₂), 6.72–6.89 (aromatic H), 6.72 (br, NH₂)2192 (C≡N), 3338 (NH₂)

Pharmacological Properties

Anticancer Activity

Derivatives of 4H-1-benzopyran-2-carbonitrile exhibit dose-dependent cytotoxicity against cancer cell lines:

  • 3d (2-imino-7-methoxy derivative): IC₅₀ = 0.25 µM against CLK1 kinase, a regulator of alternative splicing in tumors .

  • 3f (3-imino-naphthopyran derivative): IC₅₀ = 9 µM against HCT116 colorectal carcinoma cells .

The cyano group enhances binding to kinase active sites, while the methoxy group improves membrane permeability .

Applications in Drug Discovery

Kinase Inhibition

The compound’s derivatives are potent inhibitors of CDC-like kinases (CLKs), which are implicated in Alzheimer’s disease and triple-negative breast cancer .

Table 3: Biological Activities of Selected Derivatives

DerivativeTargetIC₅₀ (µM)Cell Line/Enzyme
3dCLK10.25Recombinant CLK1
3cCaco26.0Colorectal cancer
4cCLK10.9Recombinant CLK1

Synthetic Versatility

The compound serves as a precursor for:

  • 2-Amino-4H-chromenes: Bioactive scaffolds in antimalarial agents .

  • Fused pyrimidines: DNA intercalators with antitumor activity .

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